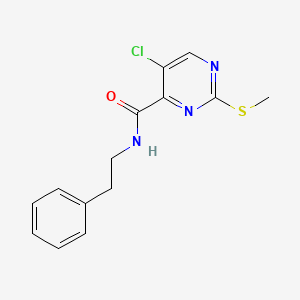![molecular formula C24H28F2N4O2 B12159998 N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide](/img/structure/B12159998.png)
N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~10~-ビス[(E)-(4-フルオロフェニル)メチリデン]デカンジヒドラジドは、その独特の化学構造と様々な科学分野における潜在的な用途で知られている合成有機化合物です。この化合物は、デカンジヒドラジド骨格に2つのフルオロフェニル基が結合しており、学術研究と産業研究の両方で注目されています。
準備方法
合成経路と反応条件
N’~1~,N’~10~-ビス[(E)-(4-フルオロフェニル)メチリデン]デカンジヒドラジドの合成は、通常、デカンジヒドラジドと4-フルオロベンズアルデヒドとの縮合反応によって行われます。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。反応混合物を加熱して目的の生成物の形成を促進し、その後、再結晶またはクロマトグラフィー法によって精製されます。
工業生産方法
N’~1~,N’~10~-ビス[(E)-(4-フルオロフェニル)メチリデン]デカンジヒドラジドの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスを拡大することです。これには、最終生成物の高収率と高純度を確保するために、反応条件、溶媒の使用、および精製方法を最適化することが含まれます。
化学反応の分析
反応の種類
N’~1~,N’~10~-ビス[(E)-(4-フルオロフェニル)メチリデン]デカンジヒドラジドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、強い酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: フルオロフェニル基は、フッ素原子が他の求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO~4~)、三酸化クロム (CrO~3~)
還元: 水素化ホウ素ナトリウム (NaBH~4~)、水素化アルミニウムリチウム (LiAlH~4~)
置換: アミン、チオール、またはアルコキシドなどの求核剤
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸またはケトンが生成される場合があり、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究における用途
N’~1~,N’~10~-ビス[(E)-(4-フルオロフェニル)メチリデン]デカンジヒドラジドは、以下を含むいくつかの科学研究用途があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 創薬や薬物送達システムなど、潜在的な治療用途について研究されています。
工業: ポリマーやコーティングなどの先進材料の開発に利用されています。
科学的研究の応用
N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
N’~1~,N’~10~-ビス[(E)-(4-フルオロフェニル)メチリデン]デカンジヒドラジドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物のフルオロフェニル基は、生体高分子と相互作用し、その活性を阻害または調節する可能性があります。正確な分子標的および経路は、化合物が使用される特定の用途および状況によって異なります。
類似の化合物との比較
類似の化合物
- N’~1~,N’~10~-ビス[(E)-(4-ジメチルアミノフェニル)メチリデン]デカンジヒドラジド
- N’~1~,N’~10~-ビス[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]デカンジヒドラジド
- N’~1~,N’~10~-ビス[(E)-(4-クロロフェニル)メチリデン]デカンジヒドラジド
独自性
N’~1~,N’~10~-ビス[(E)-(4-フルオロフェニル)メチリデン]デカンジヒドラジドは、その構造中にフッ素原子が存在するため、独自性を持っています。フッ素原子は、安定性、親油性、生体標的との相互作用能力を高めるなど、化合物の化学的および生物学的特性に大きな影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N’~1~,N’~10~-bis[(E)-(4-dimethylaminophenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazide
Uniqueness
N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide is unique due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C24H28F2N4O2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C24H28F2N4O2/c25-21-13-9-19(10-14-21)17-27-29-23(31)7-5-3-1-2-4-6-8-24(32)30-28-18-20-11-15-22(26)16-12-20/h9-18H,1-8H2,(H,29,31)(H,30,32)/b27-17+,28-18+ |
InChIキー |
MBAYKYNITYAXIA-XUIWWLCJSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)F)F |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159925.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)
![N-(3-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12159944.png)


![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)
![7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159986.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide](/img/structure/B12159988.png)
![4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide](/img/structure/B12159993.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B12159997.png)
